molecular formula C16H14O3 B8737140 3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B8737140
M. Wt: 254.28 g/mol
InChI Key: DPALPZWFXXPWMO-UHFFFAOYSA-N
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Patent
US04867964

Procedure details

A mixture of 3.8 g (0.028 mole) of 2-hydroxyacetophenone, 30 g of potassiumhydroxide dissolved in 15 ml of water and 50 ml of ethanol, and 3.8 g (0.028 mole) of anisaldehyde is stirred at ambient temperature for 1 and ahalf hours. The mixture is then poured into a 10% solution of hydrochloric acid. The precipitate formed is filtered off, washed with water and dried.It is recrystallized from ethanol.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
3.8 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[OH-:11].[K+].[CH3:13][O:14][C:15]1[CH:16]=[CH:17][C:18]([CH:21]=[O:22])=[CH:19][CH:20]=1.Cl>O.C(O)C>[OH:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH:3]=[CH:2][C:21]([C:18]1[CH:19]=[CH:20][C:15]([O:14][CH3:13])=[CH:16][CH:17]=1)=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
3.8 g
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water and dried.It
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC=C1)C=CC(=O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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